molecular formula C13H8ClF2NO B120233 (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone CAS No. 28910-83-0

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

Cat. No.: B120233
CAS No.: 28910-83-0
M. Wt: 267.66 g/mol
InChI Key: DUMGVPIXKALANS-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is an organic compound with the molecular formula C13H8ClF2NO and a molecular weight of 267.66 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the compound.

Scientific Research Applications

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone
  • (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
  • 2-Amino-5-chloro-2’,6’-difluorobenzophenone

Uniqueness

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and biological properties. These substituents influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research .

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMGVPIXKALANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574303
Record name (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28910-83-0
Record name (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28910-83-0
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